molecular formula C17H24N2O4 B1445629 (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine CAS No. 1384268-90-9

(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

Cat. No.: B1445629
CAS No.: 1384268-90-9
M. Wt: 320.4 g/mol
InChI Key: YOFQVFLXONCCSB-CQSZACIVSA-N
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Description

®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is a piperazine derivative with a benzyl group, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.

    Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a base.

    Boc protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other drug intermediates.

Mechanism of Action

The mechanism of action of ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-4-benzylpiperazine: Lacks the hydroxymethyl group.

    ®-1-Boc-4-(hydroxymethyl)piperazine: Lacks the benzyl group.

    ®-1-Boc-4-benzyl-3-(hydroxymethyl)piperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is unique due to the presence of both the benzyl and hydroxymethyl groups on the piperazine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-10-14(12-20)19(15(21)11-18)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFQVFLXONCCSB-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C(=O)C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](N(C(=O)C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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